Fmoc-L-Orn(Pbf)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

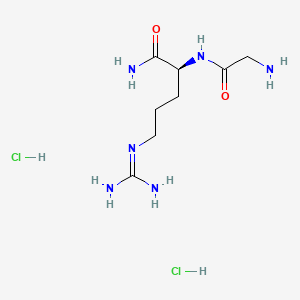

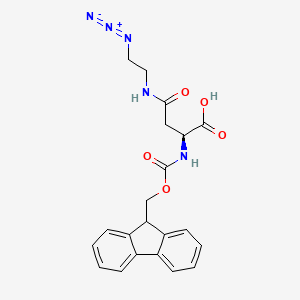

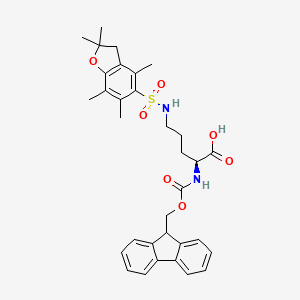

“Fmoc-L-Orn(Pbf)-OH” is a derivative of the amino acid ornithine, with Fmoc (9-fluorenylmethyloxycarbonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) as protecting groups . It’s used in peptide synthesis, particularly in solid-phase peptide synthesis .

Synthesis Analysis

The synthesis of “this compound” involves several steps, including the protection of the amino acid ornithine with Fmoc and Pbf groups .

Molecular Structure Analysis

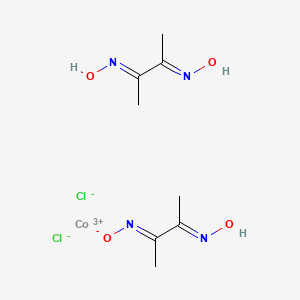

The molecular structure of “this compound” includes the ornithine amino acid core, with the Fmoc group protecting the alpha-amino group and the Pbf group protecting the delta-amino group . The empirical formula is C25H30N2O6, and the molecular weight is 454.52 .

Chemical Reactions Analysis

“this compound” is used in peptide synthesis, where it reacts with other amino acids to form peptides . The Fmoc group can be removed under basic conditions, allowing the amino acid to react with the carboxyl group of another amino acid .

Physical And Chemical Properties Analysis

“this compound” is a solid compound with a high degree of purity, typically over 96% . It’s used in Fmoc solid-phase peptide synthesis .

Mecanismo De Acción

Fmoc-L-Orn(Pbf)-OH acts as a nucleophile, attacking the carbonyl group of an amide or ester. This reaction forms a new amide or ester bond, allowing for the formation of peptide bonds. Additionally, this compound can be used to modify the structure of proteins by forming amide or ester bonds with lysine side chains.

Biochemical and Physiological Effects

This compound is not known to have any direct biochemical or physiological effects. However, it can be used to modify the structure of proteins, which can lead to changes in their activity and function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fmoc-L-Orn(Pbf)-OH has several advantages for use in lab experiments. It is a cost-effective and efficient method of producing peptides and modifying proteins. Additionally, it can be used in a variety of solvents, allowing for flexibility in the experimental design. However, this compound can be difficult to work with, as it has a low solubility in aqueous solutions.

Direcciones Futuras

1. Developing new methods for the synthesis of Fmoc-L-Orn(Pbf)-OH.

2. Investigating the use of this compound for the development of new drugs.

3. Investigating the use of this compound for the production of novel peptides.

4. Investigating the use of this compound for the modification of proteins.

5. Investigating the use of this compound for the production of biocompatible materials.

6. Investigating the use of this compound for the production of nanomaterials.

7. Investigating the use of this compound for the production of bioactive molecules.

8. Investigating the use of this compound for the production of biopolymers.

9. Investigating the use of this compound for the production of enzymes.

10. Investigating the use of this compound for the production of biocatalysts.

Métodos De Síntesis

Fmoc-L-Orn(Pbf)-OH is synthesized via the reaction of Fmoc-L-Orn(Pbf)-Cl with sodium hydroxide. This reaction produces this compound and sodium chloride as byproducts. The reaction is typically carried out in an aqueous solution, and the pH of the solution is adjusted to ensure optimal yields.

Aplicaciones Científicas De Investigación

Fmoc-L-Orn(Pbf)-OH is used in a variety of scientific research applications. It is commonly used in peptide synthesis, as it is an efficient and cost-effective method of producing peptides. It is also used in protein engineering, as it can be used to modify the structure of proteins and enhance their activity. Additionally, this compound is used in drug discovery, as it can be used to identify new compounds with potential therapeutic applications.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O7S/c1-19-20(2)30(21(3)26-17-33(4,5)42-29(19)26)43(39,40)34-16-10-15-28(31(36)37)35-32(38)41-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28,34H,10,15-18H2,1-5H3,(H,35,38)(H,36,37)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUWLMFQDFSXAU-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O7S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)